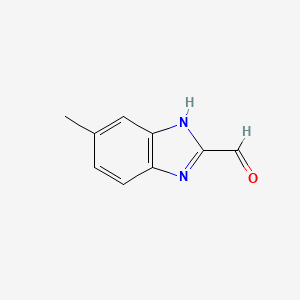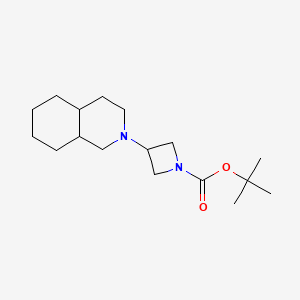![molecular formula C10H15Cl2N3 B1417792 [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride CAS No. 1158319-46-0](/img/structure/B1417792.png)
[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride
Descripción general
Descripción
“[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound with the molecular formula C10H15Cl2N3 and a molecular weight of 248.15. It is related to the benzimidazole class of compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H13N3.2ClH/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11;;/h3-6H,2,7,11H2,1H3;2*1H . This indicates that the compound contains a benzimidazole ring with a methyl group at the 7th position and an ethylamine group at the 2nd position .Physical And Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Antineoplastic and Antifilarial Applications
- A series of compounds related to [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride, such as alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, have shown significant antineoplastic and antifilarial activities. These compounds demonstrated growth inhibition in L1210 cells and significant activity against adult worms of various filarial species in vivo (Ram et al., 1992).
Antimicrobial and Cytotoxic Activity
- 1-Methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, closely related to the compound , have been synthesized and evaluated for antibacterial and cytotoxic properties. Some of these compounds exhibited notable antibacterial activity and cytotoxicity in vitro (Noolvi et al., 2014).
Antibacterial and Entomological Activities
- Derivatives containing benzimidazole and imidazoline moieties, similar to the compound of interest, have been synthesized and shown to possess potent antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity (Chaudhary et al., 2011).
Anti-inflammatory Potential
- N', N''-(1-(1H-benzimidazole-2-yl)-2-(4-substituted phenyl ethane-1, 2-diyl)) substituted aromatic amines and hydrazides, closely related to this compound, have been synthesized and evaluated for anti-inflammatory activity in animal models, showing good potential in this area (KunnambathKrishnakumar et al., 2013).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Bipolar molecules containing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties, related to this compound, have been developed for use in phosphorescent organic light-emitting diodes (OLEDs), showing excellent thermal stability and good performance in solution-processed devices (Ge et al., 2008).
Propiedades
IUPAC Name |
2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11;;/h2-4H,5-6,11H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSURNGADNUKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417709.png)
![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)

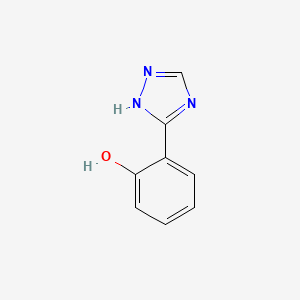
![3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417718.png)
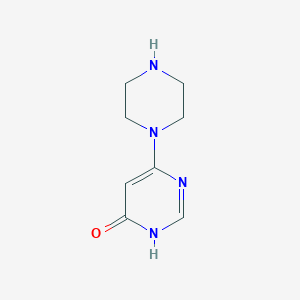
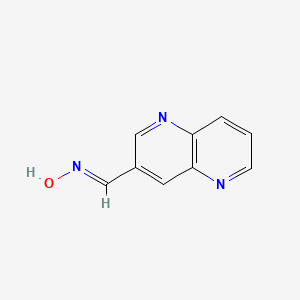
![2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1417723.png)
![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)
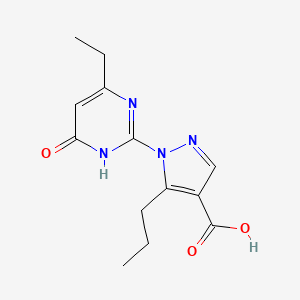

![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)
